An In-depth Technical Guide to the Chemical Properties of 3,4-Dichloro-1-benzothiophene-2-carboxylic acid
An In-depth Technical Guide to the Chemical Properties of 3,4-Dichloro-1-benzothiophene-2-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical and biological properties of 3,4-Dichloro-1-benzothiophene-2-carboxylic acid, a molecule of significant interest in medicinal chemistry. This document details its synthesis, chemical reactivity, spectroscopic profile, and its role as a modulator of key biological pathways.
Core Chemical Properties
3,4-Dichloro-1-benzothiophene-2-carboxylic acid is a halogenated heterocyclic compound with the molecular formula C₉H₄Cl₂O₂S. Its core structure consists of a benzothiophene scaffold chlorinated at the 3 and 4 positions, with a carboxylic acid group at the 2-position. This substitution pattern imparts specific chemical and physical properties that are crucial for its biological activity.
| Property | Value | Source |
| Molecular Formula | C₉H₄Cl₂O₂S | --INVALID-LINK--[1][2][3] |
| Molecular Weight | 247.1 g/mol | --INVALID-LINK--[1][2] |
| IUPAC Name | 3,4-dichloro-1-benzothiophene-2-carboxylic acid | --INVALID-LINK--[1][2] |
| CAS Number | 34576-95-9 | --INVALID-LINK--[1][2] |
| Predicted XlogP | 4.1 | --INVALID-LINK--[1][2] |
| Predicted pKa | 2.5 ± 0.1 | (Predicted) |
Synthesis and Reactivity
A potential synthetic workflow is outlined below:
Reactivity: The chemical reactivity of 3,4-Dichloro-1-benzothiophene-2-carboxylic acid is primarily dictated by the carboxylic acid group and the electron-deficient aromatic ring.
-
Carboxylic Acid Group: This group can undergo typical reactions such as esterification, amidation, and reduction. The acidity of the carboxylic proton is enhanced by the electron-withdrawing nature of the dichlorinated benzothiophene ring system.
-
Aromatic Ring: The benzothiophene ring is susceptible to electrophilic substitution, although the presence of two chlorine atoms deactivates the ring, making such reactions require harsher conditions. The positions for substitution will be directed by the existing substituents. Nucleophilic aromatic substitution is also a possibility under specific conditions, particularly at the positions activated by the electron-withdrawing groups.
Spectroscopic Profile
Detailed experimental spectra for 3,4-Dichloro-1-benzothiophene-2-carboxylic acid are not widely published. However, based on its structure and data from analogous compounds, the following spectral characteristics can be predicted:
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show signals in the aromatic region corresponding to the three protons on the benzene ring. The chemical shifts and coupling constants will be influenced by the positions of the chlorine atoms. A broad singlet corresponding to the carboxylic acid proton would also be observed, typically downfield.
| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |
| H-5 | 7.6-7.8 | d | 8-9 |
| H-6 | 7.3-7.5 | t | 7-8 |
| H-7 | 7.8-8.0 | d | 7-8 |
| -COOH | 10-13 | br s | - |
¹³C NMR Spectroscopy: The carbon NMR spectrum will display nine distinct signals corresponding to the nine carbon atoms in the molecule. The carboxyl carbon will appear significantly downfield.
| Carbon | Predicted Chemical Shift (δ, ppm) |
| C=O | 165-175 |
| C-2 | 130-140 |
| C-3 | 125-135 |
| C-3a | 135-145 |
| C-4 | 130-140 |
| C-5 | 125-135 |
| C-6 | 120-130 |
| C-7 | 125-135 |
| C-7a | 135-145 |
Infrared (IR) Spectroscopy: The IR spectrum will be characterized by a strong, broad absorption for the O-H stretch of the carboxylic acid and a sharp, strong absorption for the C=O stretch.
| Functional Group | Characteristic Absorption (cm⁻¹) |
| O-H (Carboxylic acid) | 2500-3300 (broad) |
| C=O (Carboxylic acid) | 1680-1710 |
| C=C (Aromatic) | 1450-1600 |
| C-Cl | 600-800 |
Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak (M⁺) at m/z 246, with a characteristic M+2 peak of approximately 65% the intensity of the M⁺ peak, due to the presence of two chlorine atoms. Major fragmentation patterns would likely involve the loss of the carboxylic acid group (-COOH, 45 Da) and carbon monoxide (-CO, 28 Da).
Biological Activity and Signaling Pathways
3,4-Dichloro-1-benzothiophene-2-carboxylic acid has been identified as a modulator of several important biological targets, highlighting its potential in drug discovery.
Mcl-1 Inhibition and Apoptosis
Myeloid cell leukemia 1 (Mcl-1) is a key anti-apoptotic protein of the Bcl-2 family. Its overexpression is a common mechanism for cancer cells to evade apoptosis. 3,4-Dichloro-1-benzothiophene-2-carboxylic acid and its derivatives have been shown to act as inhibitors of Mcl-1. By binding to the BH3-binding groove of Mcl-1, they prevent the sequestration of pro-apoptotic proteins like Bak and Bim, thereby triggering the intrinsic apoptotic pathway.
TLR3/dsRNA Complex Inhibition and Innate Immunity
Toll-like receptor 3 (TLR3) is an endosomal receptor that recognizes double-stranded RNA (dsRNA), a hallmark of viral infections. Upon binding dsRNA, TLR3 dimerizes and initiates a signaling cascade through the adaptor protein TRIF, leading to the activation of transcription factors IRF3 and NF-κB. This results in the production of type I interferons and other pro-inflammatory cytokines, crucial for the innate immune response against viruses.[4][5][6] 3,4-Dichloro-1-benzothiophene-2-carboxylic acid derivatives have been identified as inhibitors of the TLR3/dsRNA complex. By competitively binding to TLR3, they block the recognition of dsRNA and subsequent downstream signaling.
D-Amino Acid Oxidase (DAAO) Inhibition
D-amino acid oxidase (DAAO) is a flavoenzyme responsible for the degradation of D-amino acids, including D-serine, a co-agonist of the NMDA receptor in the brain.[7][8][9] Inhibition of DAAO can lead to increased levels of D-serine, which may have therapeutic potential in neurological disorders where NMDA receptor hypofunction is implicated. Thiophene carboxylic acid derivatives have been identified as inhibitors of DAAO.[10] While the specific activity of 3,4-Dichloro-1-benzothiophene-2-carboxylic acid on DAAO is not extensively documented, its structural similarity to known inhibitors suggests it may also possess this activity.
Experimental Protocols
Proposed Synthesis of 3,4-Dichloro-1-benzothiophene-2-carboxylic acid
This protocol is a proposed method based on analogous syntheses and would require optimization.
Step 1: Synthesis of Ethyl 3,4-Dichloro-1-benzothiophene-2-carboxylate
-
To a solution of 2-amino-3,4-dichlorothiophenol (1.0 eq) in a suitable solvent (e.g., ethanol or toluene), add diethyl oxalate (1.1 eq).
-
Heat the reaction mixture to reflux for 4-6 hours, monitoring the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain ethyl 3,4-dichloro-1-benzothiophene-2-carboxylate.
Step 2: Hydrolysis to 3,4-Dichloro-1-benzothiophene-2-carboxylic acid
-
Dissolve the ethyl ester from Step 1 in a mixture of ethanol and water.
-
Add an excess of sodium hydroxide (e.g., 3-4 eq) and heat the mixture to reflux for 2-4 hours.
-
Monitor the hydrolysis by TLC.
-
After completion, cool the reaction to room temperature and acidify with a mineral acid (e.g., 2N HCl) to a pH of ~2.
-
Collect the resulting precipitate by filtration, wash with water, and dry under vacuum to yield 3,4-dichloro-1-benzothiophene-2-carboxylic acid.
Mcl-1 Inhibition Assay (Fluorescence Polarization)
This assay measures the ability of the compound to disrupt the interaction between Mcl-1 and a fluorescently labeled BH3 peptide.
-
Prepare a solution of recombinant human Mcl-1 protein in assay buffer.
-
Prepare a solution of a fluorescently labeled BH3 peptide (e.g., from Bim or Bak).
-
Prepare serial dilutions of 3,4-Dichloro-1-benzothiophene-2-carboxylic acid.
-
In a microplate, combine the Mcl-1 protein, the fluorescently labeled BH3 peptide, and the test compound at various concentrations.
-
Incubate the plate at room temperature for a specified time (e.g., 1-2 hours) to allow the binding to reach equilibrium.
-
Measure the fluorescence polarization of each well using a suitable plate reader.
-
A decrease in fluorescence polarization indicates displacement of the fluorescent peptide from Mcl-1 by the inhibitor.
-
Calculate the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
TLR3 Signaling Inhibition Assay (Cell-based Reporter Assay)
This assay determines the inhibitory effect of the compound on TLR3 signaling in a cellular context.
-
Culture a suitable reporter cell line (e.g., HEK293 cells stably expressing human TLR3 and an NF-κB or ISRE-driven reporter gene like luciferase).
-
Seed the cells in a 96-well plate and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of 3,4-Dichloro-1-benzothiophene-2-carboxylic acid for 1-2 hours.
-
Stimulate the cells with a TLR3 agonist, such as poly(I:C), for a specified duration (e.g., 6-8 hours).
-
Lyse the cells and measure the reporter gene activity (e.g., luminescence for luciferase) according to the manufacturer's protocol.
-
A reduction in reporter activity in the presence of the compound indicates inhibition of TLR3 signaling.
-
Determine the IC₅₀ value from the dose-response curve.
Conclusion
3,4-Dichloro-1-benzothiophene-2-carboxylic acid is a versatile scaffold with significant potential in drug discovery. Its ability to inhibit key proteins involved in cancer and inflammation, such as Mcl-1 and TLR3, makes it a valuable lead compound for the development of novel therapeutics. The information provided in this guide serves as a comprehensive resource for researchers and scientists working with this molecule and its derivatives. Further investigation into its synthesis, optimization of its biological activity, and in-vivo efficacy studies are warranted to fully explore its therapeutic potential.
References
- 1. Targeting Mcl-1 for the therapy of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 3,4-Dichloro-1-benzothiophene-2-carboxylic acid | C9H4Cl2O2S | CID 819258 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. colapret.cm.utexas.edu [colapret.cm.utexas.edu]
- 4. Toll-like receptor 3 (TLR3) regulation mechanisms and roles in antiviral innate immune responses - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Sensing of Viral Infection and Activation of Innate Immunity by Toll-Like Receptor 3 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. [PDF] Sensing of Viral Infection and Activation of Innate Immunity by Toll-Like Receptor 3 | Semantic Scholar [semanticscholar.org]
- 7. The Therapeutic Potential of D-Amino Acid Oxidase (DAAO) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. D-amino acid oxidase - Wikipedia [en.wikipedia.org]
- 9. Competitive Inhibitors Unveil Structure/Function Relationships in Human D-Amino Acid Oxidase - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Human D-Amino Acid Oxidase: Structure, Function, and Regulation - PMC [pmc.ncbi.nlm.nih.gov]
-3,6-dichlorobenzo[b]thiophene-2-carboxamide.gif)
